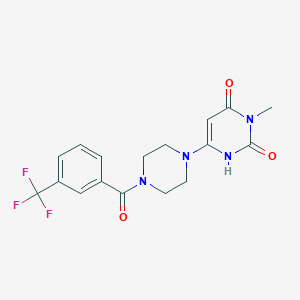
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research on similar compounds to 3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has led to the synthesis of various heterocyclic compounds with significant biological activities. These compounds have been explored for their anti-inflammatory, analgesic, and antimicrobial activities. For instance, a study synthesizing novel heterocycles derived from visnaginone and khellinone showed that these compounds act as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Furthermore, derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains, displaying promising results (Vidule, 2011).
Photophysical Properties
Compounds with the piperazine substituent have been studied for their luminescent properties and photo-induced electron transfer capabilities. A specific investigation into naphthalimide model compounds revealed characteristic fluorescence quantum yields that are indicative of pH probe potential, demonstrating the photophysical versatility of such compounds (Gan et al., 2003).
Trifluoromethyl Incorporation in Synthesis
The incorporation of the trifluoromethyl group into heterocyclic compounds has been explored for enhancing the properties of fused heterocycles. One study demonstrated the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines and other derivatives incorporating the trifluoromethyl moiety, indicating its role in the development of pharmacologically relevant compounds (Shaaban, 2008).
Anti-Cancer Activities
The exploration of 1,3-dialkylated-pyrimidin-2,4-diones has uncovered their potential in exhibiting significant anti-cancer activities against various human tumor cell lines. This research indicates that structural modifications, particularly with piperidine or pyrrolidine groups, can enhance anti-cancer efficacy (Singh & Paul, 2006).
Safety And Hazards
For safety and hazards related to this compound, it’s best to refer to material safety data sheets (MSDS) provided by the manufacturer or distributor of the chemical. These sheets contain information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
Orientations Futures
The future directions of research on this compound would depend on its potential applications. If it shows promise in areas like medicine, materials science, or other fields, further research could be directed towards optimizing its synthesis, understanding its properties better, and exploring its uses.
Please note that this is a general advice and might not be fully applicable to “3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione”. It’s always best to consult with a professional in the field.
Propriétés
IUPAC Name |
3-methyl-6-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-22-14(25)10-13(21-16(22)27)23-5-7-24(8-6-23)15(26)11-3-2-4-12(9-11)17(18,19)20/h2-4,9-10H,5-8H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKBFPXTPPWFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

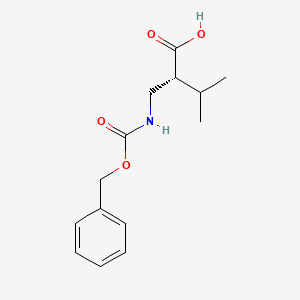
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)
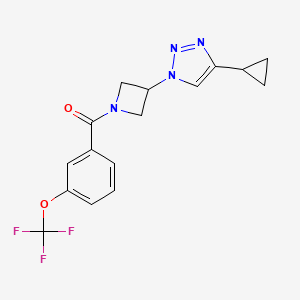
![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)
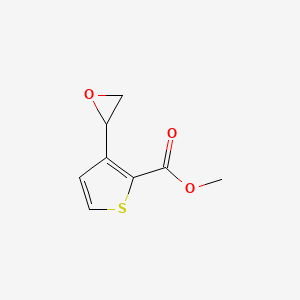

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)
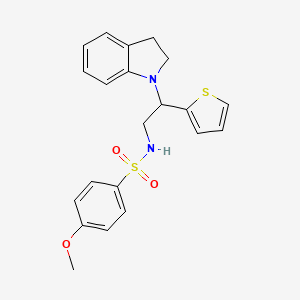
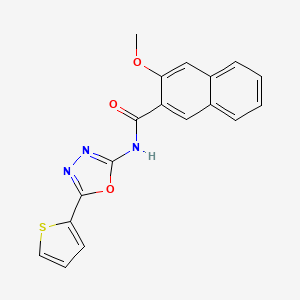
![5-bromo-2-chloro-N-{1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2926231.png)
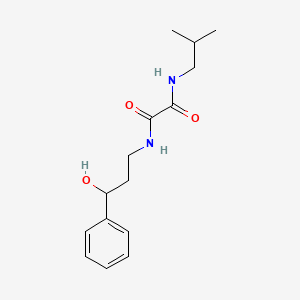
![N-[4-({(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)phenyl]acetamide](/img/structure/B2926236.png)